molecular formula C20H13ClN6OS2 B492734 N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide CAS No. 671200-72-9

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Cat. No.: B492734
CAS No.: 671200-72-9
M. Wt: 452.9g/mol
InChI Key: RXBPBKXXYIWVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C20H13ClN6OS2 and its molecular weight is 452.9g/mol. The purity is usually 95%.
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Biological Activity

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H9ClN6OS2
  • Molecular Weight : 352.82 g/mol
  • CAS Number : 690646-74-3

This compound features a thiadiazole ring and a triazole moiety, both of which are known for their diverse biological activities.

Research indicates that compounds containing thiadiazole and triazole structures often exhibit significant biological activities through various mechanisms:

  • Heparanase Inhibition : A study demonstrated that similar triazolo-thiadiazole compounds effectively inhibit heparanase, an enzyme linked to tumor progression and metastasis. This inhibition resulted in reduced tumor growth and metastasis in animal models .
  • Antiviral Activity : Compounds with similar structures have shown antiviral properties against plant viruses like Tobacco Mosaic Virus (TMV). Some derivatives exhibited up to 50% inhibition of TMV, suggesting potential applications in antiviral drug development .
  • Antimicrobial Properties : Thiadiazole derivatives have been noted for their antimicrobial effects. For instance, certain synthesized compounds displayed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis while showing weaker activity against other strains .

1. Heparanase Inhibition Study

A significant study focused on the heparanase-inhibiting properties of triazolo-thiadiazoles revealed that these compounds could markedly decrease tumor growth in treated mice. The study emphasized the importance of heparanase in cancer progression and highlighted the potential of these compounds as anti-cancer agents .

2. Antiviral Activity

In another investigation, a series of sulfonamide derivatives containing thiadiazole rings were synthesized and screened for their antiviral efficacy against TMV. Among these derivatives, some showed promising results comparable to commercial antiviral agents .

3. Antimicrobial Screening

A comprehensive screening of synthesized thiadiazole compounds indicated that several exhibited strong inhibitory effects on urease activity and were effective acetylcholinesterase inhibitors. These findings suggest potential therapeutic applications in treating infections and neurodegenerative diseases .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/EnzymeEfficacy
Compound AHeparanase InhibitionTumor cellsSignificant decrease in growth
Compound BAntiviral ActivityTMV~50% inhibition
Compound CAntimicrobialSalmonella typhiModerate to strong
Compound DAcetylcholinesterase InhibitionEnzymeStrong inhibition

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN6OS2/c21-14-8-5-13(6-9-14)18-23-19(26-30-18)22-17(28)11-29-20-25-24-16-10-7-12-3-1-2-4-15(12)27(16)20/h1-10H,11H2,(H,22,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBPBKXXYIWVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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